

# IC50 Values of Serdemetan in Leukemia Models

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## Compound Focus: Serdemetan

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The antitumor activity of **Serdemetan** is demonstrated across various leukemia cell lines and xenograft models. Table 1 summarizes the inhibitory concentrations (IC50) from in vitro studies, while Table 2 highlights key in vivo findings [1] [2] [3].

**Table 1: In Vitro Cytotoxicity of Serdemetan in Human Leukemia Cell Lines**

Cell Line	Cancer Type	p53 Status	IC50 (µM)	Exposure Time	Assay Type	Reference
OCI-AML-3	Acute Myelogenous Leukemia (AML)	Information Missing	0.24	72 hours	Growth Inhibition	[3] [4]
MOLM-13	Acute Myelogenous Leukemia (AML)	Information Missing	0.33	72 hours	Growth Inhibition	[3] [4]
NALM-6	Acute Lymphoblastic Leukemia (ALL)	Information Missing	0.32 - 0.48	72 hours	Growth Inhibition	[3] [5] [4]
REH	Acute Lymphoblastic Leukemia (ALL)	Information Missing	0.44 - 0.52	72 hours	Growth Inhibition	[3] [4]

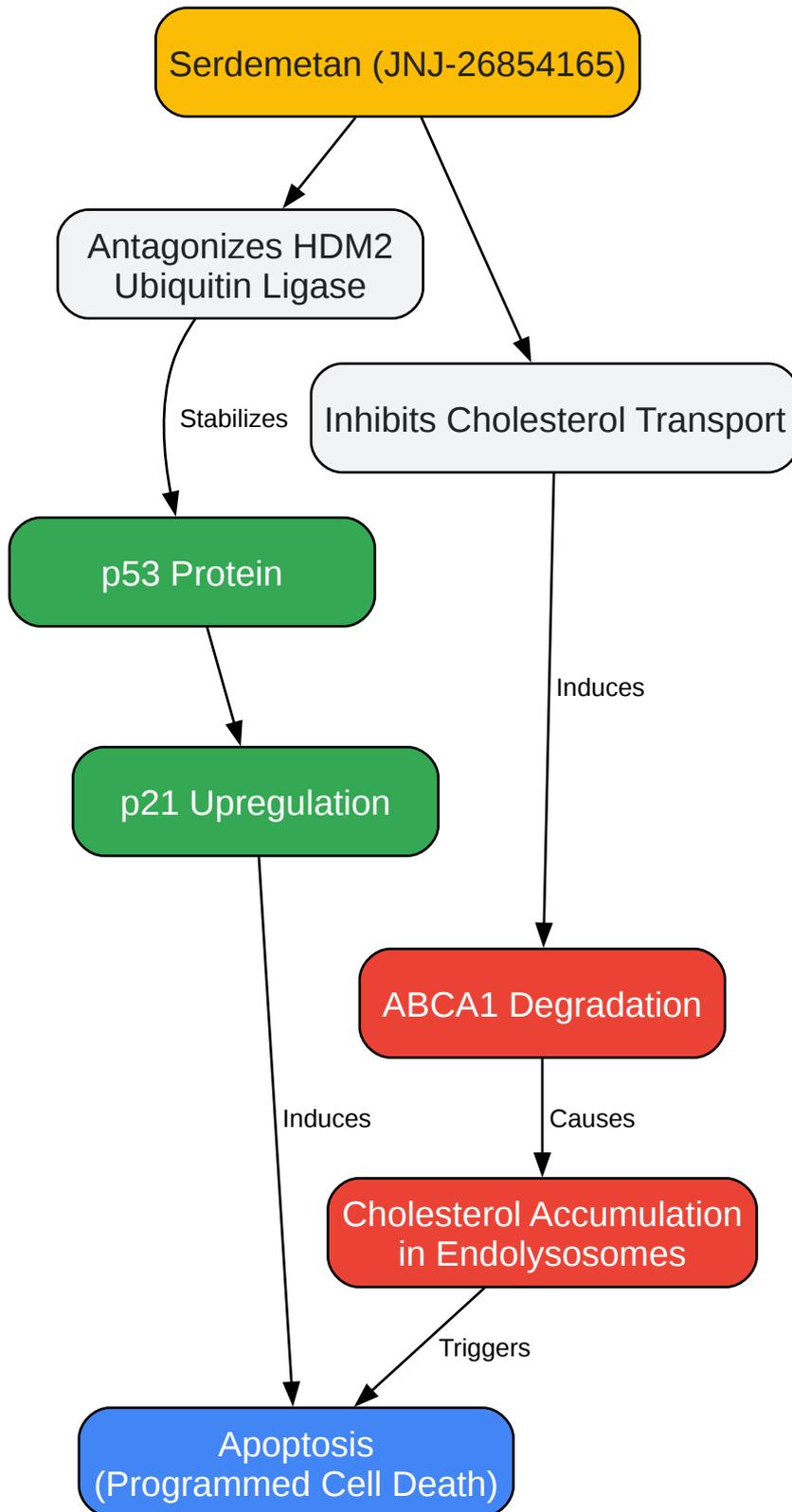
Cell Line	Cancer Type	p53 Status	IC50 (µM)	Exposure Time	Assay Type	Reference
K562	Chronic Myelogenous Leukemia (CML)	Mutant	1.2 - 1.73	96 hours	Growth Inhibition (DIMSCAN)	[1] [3]
Kasumi-1	Acute Myelogenous Leukemia (AML)	Information Missing	1.6	96 hours	Growth Inhibition (DIMSCAN)	[1]
RS4;11	Acute Lymphoblastic Leukemia (ALL)	Information Missing	0.7	96 hours	Growth Inhibition (DIMSCAN)	[1]
CCRF-CEM	Acute Lymphoblastic Leukemia (ALL)	Information Missing	1.2 - 1.5	96 hours	Growth Inhibition (DIMSCAN)	[1]

Table 2: In Vivo Antitumor Efficacy of Serdemetan in Leukemia Xenograft Models

Xenograft Model	Cancer Type	Dosage Regimen	Route	Key Efficacy Findings	Reference
ALL Xenografts	Acute Lymphoblastic Leukemia	20 mg/kg, daily x 5, for 6 weeks	Oral Gavage	Induced <b>significant differences</b> in EFS distribution in <b>5 out of 7 (71%)</b> evaluable models.	[1] [3]
REH Cells	Acute Lymphoblastic Leukemia	80 mg/kg, once daily for 18 days	Oral Gavage	<b>68% tumor growth inhibition (TGI)</b> and <b>45% extension</b> of survival time.	[3]

## Mechanisms of Action in Leukemia Cells

**Serdemetan** induces cell death in leukemia through multiple pathways, with primary mechanisms outlined below. The diagram illustrates how these pathways lead to apoptosis.



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## Primary Molecular Mechanisms

- **HDM2 Antagonism and p53 Activation:** **Serdemetan** binds to the RING domain of HDM2 (the human homolog of MDM2), preventing its interaction with the proteasome and disrupting the ubiquitination and degradation of p53. This leads to p53 stabilization and accumulation, activating p53-dependent transcription of pro-apoptotic genes like p21, ultimately inducing early apoptosis, particularly in p53 wild-type cells [3] [4].
- **Inhibition of Cholesterol Transport:** Research indicates an HDM2-independent mechanism where **Serdemetan** inhibits cellular cholesterol transport. It induces a Tangier disease-like phenotype, characterized by accumulation of cholesterol in endolysosomes and increased degradation of the cholesterol transporter ABCA1. This disruption of cholesterol homeostasis contributes to cell death, providing a mechanism for its activity in both wild-type and mutant p53 leukemia cells [2] [6].

## Experimental Protocols for Leukemia Research

Here are detailed methodologies for key assays used to generate the data in this application note.

### In Vitro Cell Proliferation Assay (MTT)

This protocol is used to determine IC<sub>50</sub> values, such as those for REH and NALM-6 cells [3] [4].

- **Cell Lines:** Human leukemia cells (e.g., REH, NALM-6, OCI-AML-3).
- **Culture Medium:** RPMI 1640 supplemented with 10% heat-inactivated fetal calf serum (FCS).
- **Procedure:**
  - Seed cells in 96-well plates at a density of  $3 \times 10^3$  to  $5 \times 10^3$  cells per well.
  - Incubate overnight for cell attachment and recovery.
  - Prepare serial dilutions of **Serdemetan** in DMSO, then in culture medium (final DMSO concentration  $\leq 0.1\%$ ).
  - Add drug to cells across a concentration range (e.g., 0.01  $\mu\text{M}$  to 10  $\mu\text{M}$ ). Include vehicle control (DMSO).
  - Incubate plates for 72 hours in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

- Add MTT reagent (5 mg/mL) at 10  $\mu$ L per well and incubate for 4 hours.
- Carefully remove supernatant and dissolve formed formazan crystals in DMSO.
- Measure absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as  $(\text{Absorbance}_{\text{treated}} / \text{Absorbance}_{\text{control}}) \times 100\%$ . Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.

## In Vivo Efficacy Study in Mouse Xenograft Models

This protocol describes the evaluation of **Serdemetan** in leukemia xenografts [1] [3].

- **Animals:** Female NOD/scid mice (for leukemia models).
- **Tumor Inoculation:** Propagate human leukemia cells by intravenous inoculation.
- **Group Size:** 8 mice per control or treatment group.
- **Drug Formulation:**
  - Mix **Serdemetan** powder with 1N HCl (~2 molar equivalents).
  - Add 20% (w/v) hydroxypropyl- $\beta$ -cyclodextrin solution in sterile water.
  - Vortex, sonicate for ~20 minutes, and stir vigorously at room temperature overnight.
  - Adjust pH to approximately 4.0 using 0.1N NaOH.
  - Adjust to final volume with sterile water. Store at room temperature.
- **Dosage and Administration:** Administer **Serdemetan** (e.g., 20 mg/kg or 80 mg/kg) by oral gavage once daily. A common schedule is treatment for 5 consecutive days, repeated weekly for up to 6 weeks.
- **Response Monitoring:** For leukemia models, monitor disease burden by measuring the percentage of human CD45-positive (hCD45) cells in peripheral blood via flow cytometry. Event-free survival (EFS) distributions are compared between treatment and control groups.

## Application Considerations for Researchers

- **p53 Status:** While initially developed as a p53 activator, **Serdemetan** shows efficacy in models with both mutant and wild-type p53, likely due to its dual mechanisms of action [1] [2]. This broadens its potential therapeutic application.
- **Formulation Note:** The 20% hydroxypropyl- $\beta$ -cyclodextrin formulation adjusted to pH ~4 is well-established for in vivo oral administration studies [1]. For in vitro work, stock solutions are typically prepared in DMSO at high concentrations (e.g., 50 mg/mL, 152 mM) [7].

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